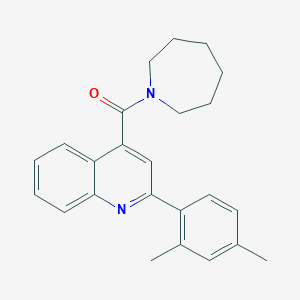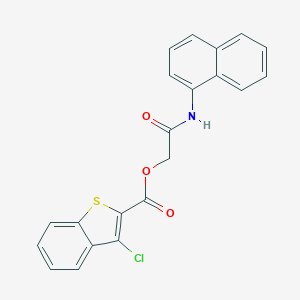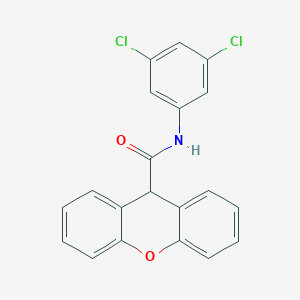
4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with an azepane ring and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the azepane ring and the dimethylphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Azepanyl[2-(2-methylphenyl)-4-quinolinyl]methanone
- 1-Azepanyl[4-(1-piperidinylcarbonyl)-1-piperazinyl]methanone
- 1-azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone
Uniqueness
4-(AZEPANE-1-CARBONYL)-2-(2,4-DIMETHYLPHENYL)QUINOLINE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H26N2O |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
azepan-1-yl-[2-(2,4-dimethylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C24H26N2O/c1-17-11-12-19(18(2)15-17)23-16-21(20-9-5-6-10-22(20)25-23)24(27)26-13-7-3-4-8-14-26/h5-6,9-12,15-16H,3-4,7-8,13-14H2,1-2H3 |
InChI-Schlüssel |
KFWVMXGUBUJZMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-benzyl-2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B333266.png)

![tetramethyl 6'-[(2,4-dichlorophenyl)carbonyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B333270.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333272.png)
![4-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B333273.png)
![Ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B333274.png)

![1-[4-(2,4-dichlorophenoxy)butanoyl]-1H-pyrazole](/img/structure/B333279.png)
![ISOPROPYL 5-[6-BROMO-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]-2-CHLOROBENZOATE](/img/structure/B333280.png)
![Tetramethyl 7'-ethoxy-6'-[(4-methoxyphenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B333281.png)
![ethyl 2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333283.png)
![propyl 2-[(cyclohexylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333284.png)
![4-[[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-N,N-diethylbenzamide](/img/structure/B333287.png)
![Tetramethyl 6'-[(4-fluorophenyl)carbonyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B333289.png)
